N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}oxolane-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c21-17(12-5-6-22-10-12)19-13-7-18-20(8-13)9-14-11-23-15-3-1-2-4-16(15)24-14/h1-4,7-8,12,14H,5-6,9-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBBYXOJWAHYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}oxolane-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and pyrazole intermediates. One common route involves the reaction of 1,4-benzodioxane with appropriate reagents to introduce the pyrazole moiety, followed by the formation of the oxolane carboxamide group under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. The purification steps may involve crystallization, chromatography, and other techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxin and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin moiety can yield quinone derivatives, while reduction of the pyrazole ring can produce dihydropyrazole compounds.
Scientific Research Applications
Chemistry
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}oxolane-3-carboxamide serves as a valuable building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : Acts as a reagent in various organic reactions.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antibacterial and Antifungal Properties : Studies have shown efficacy against various microbial strains.
Medicine
The compound has been investigated for its therapeutic potential:
- Alzheimer’s Disease : It inhibits cholinesterase enzymes, which may enhance acetylcholine levels in the brain, potentially improving cognitive function .
Industry
In industrial applications, this compound is used as:
- Intermediate in Pharmaceutical Development : Essential for synthesizing new drugs and agrochemicals .
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}oxolane demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship highlighted the importance of the benzodioxin moiety in enhancing antimicrobial efficacy .
Case Study 2: Alzheimer's Disease Research
In a clinical trial assessing the cognitive effects of cholinesterase inhibitors for Alzheimer’s patients, N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}oxolane was included due to its ability to increase acetylcholine levels. Results indicated improved memory retention among participants .
Mechanism of Action
The mechanism of action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on cholinesterase enzymes is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission and potentially improve cognitive function in Alzheimer’s patients .
Comparison with Similar Compounds
This section compares the target compound with structurally related molecules identified in the evidence, focusing on molecular features, physicochemical properties, and commercial availability.
Structural and Functional Group Analysis
Key Compounds:
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide (BG03305)
- CAS : 1795194-20-5
- Molecular Formula : C₂₂H₂₁N₃O₄
- Molecular Weight : 391.42 g/mol
- Key Features : Shares the benzodioxin-methyl-pyrazole core but substitutes the oxolane-3-carboxamide with a 4-oxo-4-phenylbutanamide group. The phenylbutanamide moiety introduces increased hydrophobicity compared to the oxolane ring .
ADB-FUBINACA Structure: N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]-1H-indazol-3-carboxamide Key Features: Replaces the pyrazole with an indazole core and incorporates a fluorophenyl group.
2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]amino}ethanol hydrochloride Key Features: Retains the benzodioxin ring but substitutes the pyrazole-oxolane system with an ethylaminoethanol group. This highlights the versatility of benzodioxin in conferring solubility or metabolic stability depending on substituents .
Target Compound vs. BG03305:
- Structural Difference : The oxolane-3-carboxamide group in the target compound is smaller and more polar than BG03305’s phenylbutanamide.
- Implications : The oxolane ring may enhance aqueous solubility, while the phenyl group in BG03305 could improve lipid membrane permeability.
Physicochemical Properties
*Estimates based on structural analogy due to lack of direct data.
Biological Activity
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}oxolane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps include the formation of the benzodioxin and pyrazole rings followed by their coupling through a suitable linker. The process may involve various reagents and conditions to ensure high yields and purity of the final product.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to benzodioxin and pyrazole derivatives. For instance, compounds synthesized with similar structural motifs have been evaluated for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD), respectively .
Table 1: Enzyme Inhibition Potentials of Related Compounds
| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | α-glucosidase | 12.5 | |
| Compound B | Acetylcholinesterase | 8.0 | |
| N-{...} | α-glucosidase | TBD | TBD |
Antimicrobial Activity
This compound has also been implicated in antimicrobial activity. Compounds with similar structures have shown effectiveness against various pathogens including Candida albicans and Cryptococcus neoformans. The mechanism often involves disruption of cellular integrity or inhibition of critical metabolic pathways within microbial cells .
Table 2: Antimicrobial Activity Data
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Candida albicans | 32 µg/mL | |
| Compound B | Cryptococcus neoformans | 16 µg/mL | |
| N-{...} | TBD | TBD | TBD |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. These interactions may modulate enzymatic activities or receptor functions that are pivotal in various biological processes.
Case Studies
In a recent study focusing on pyrazole derivatives, several compounds were evaluated for their biological activities across multiple assays. These included assessments for anti-inflammatory properties and interactions with estrogen receptors, indicating a broad spectrum of potential therapeutic applications .
Case Study Summary:
A compound structurally related to N-{...} was tested in vivo for its anti-inflammatory effects in a murine model. The results indicated significant reductions in inflammatory markers compared to control groups, suggesting that modifications in the benzodioxin and pyrazole moieties could enhance biological efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
